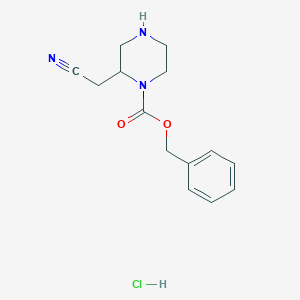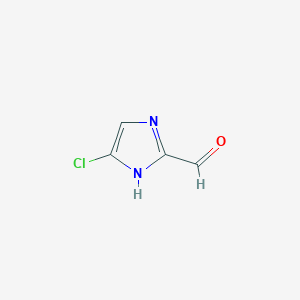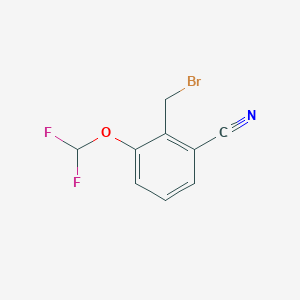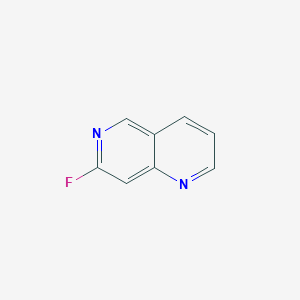
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride, also known as (S)-benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, is a chemical compound with the molecular formula C14H18ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, which is reacted with benzyl chloroformate to form 1-Cbz-piperazine.
Cyanomethylation: The next step involves the introduction of a cyanomethyl group. This can be achieved by reacting 1-Cbz-piperazine with a cyanomethylating agent such as cyanomethyl chloride under basic conditions.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis. The piperazine ring can interact with biological receptors, potentially influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: Similar structure but lacks the cyanomethyl group.
2-(Cyanomethyl)piperazine: Similar but without the benzyl carbamate group.
1-Cbz-piperazine: Lacks the cyanomethyl group.
Uniqueness: 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride is unique due to the presence of both the cyanomethyl and benzyl carbamate groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C14H18ClN3O2 |
|---|---|
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
benzyl 2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H |
InChI-Schlüssel |
ZGVOKAJRQLORSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)

![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)



